Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Siremadlin phase transition success rate
benchmark comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Siremadlin

CAS No.: 1448867-41-1

Cat. No.: S548260

Siremadlin Clinical Development Overview

Development Aspect Details

Developer Novartis [1]

Drug Target HDM2/p53 [1]

Key Indication Post-Polycythemia Vera Myelofibrosis (PPV-MF) [1]

Current Phase Phase Il (for PPV-MF) [1]

Phase Transition Success Rate 58% (aligned with the indication benchmark for Phase Il drugs in
(PTSR) PPV-MF) [1]

Mechanism of Action and Experimental Evidence

Siremadlin is a small molecule designed to selectively block the interaction between the p53 tumor

suppressor protein and its primary negative regulator, MDM?2 (also known as HDM?2 in humans) [2] [3].
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Detailed Mechanism of Action

The p53 protein plays a critical role in preventing cancer by inducing cell cycle arrest and apoptosis.

However, its activity is tightly controlled by MDM2, which binds to p53 and promotes its degradation [3].

Siremadlin binds to MDM?2, disrupting this interaction and leading to the stabilization and accumulation of

active p53 in tumor cells that have a wild-type (non-mutated) TP53 gene [2] [3]. This activation triggers

programmed cell death.

The diagram below illustrates this targeted pathway.
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Preclinical Experimental Protocol

A 2025 study evaluated Siremadlin (HDM201) in Chronic Lymphocytic Leukemia (CLL) models, providing

a clear example of the experimental methodology used in its development [2].

e Cell Lines & Samples: The study used a panel of human B-cell leukemia lines (e.g., Nalm-6) with
varying TP53 status (wild-type, heterozygous knockout, homozygous knockout), alongside primary

CLL patient samples [2].
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e Compound Preparation: HDM201 was dissolved in DMSO to create a 20 mM stock solution, with
subsequent aliquots stored at -20°C [2].

¢ Viability Assay: Cells were plated and treated with a concentration range of HDM201 (0-10 uM) for
72 hours. Cell growth inhibition was assessed using an XTT assay kit, which measures metabolic
activity as a proxy for viable cell count [2].

¢ Key Findings: The study confirmed that TP53 wild-type and heterozygous cells were sensitive to
Siremadlin, while homozygous TP53-knockout and TP53-mutant cells exhibited significant
resistance. This demonstrates the compound's reliance on a functional p53 pathway for its
mechanism of action [2].

Clinical Trial Design and Findings

The first-in-human Phase I study (NCT02143635) established the foundation for Siremadlin's clinical

development by evaluating its safety and determining recommended doses for future studies [3] [4].

Phase | Clinical Trial Protocol

¢ Patient Population: Adults with wild-type TP53 advanced solid tumors or hematologic malignancies
(mostly Acute Myeloid Leukemia - AML) [3].
¢ Study Design: A multicenter, open-label, dose-escalation study exploring multiple dosing regimens to
compare pulsed high-dose versus fractionated low-dose schedules [3].
e Dosing Regimens: Key regimens included:
o Regimen 1A: Single dose every 21 days.
o Regimen 1B: Dosing on days 1 and 8 of a 28-day cycle.
o Regimen 2C: Dosing on days 1-7 of a 28-day cycle [3].
¢ Primary Endpoint: Incidence of dose-limiting toxicities (DLTs) during the first treatment cycle [3].

Key Clinical Results and Identified Doses

The trial established Recommended Doses for Expansion (RDEs) for future studies, which are summarized

below.
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. . Recommended Dose for Reported Response Rate (AML
Dosing Regimen . .
Expansion (RDE) patients)
1A (Single dose, 21-day 250 mg 20.0% [3]
cycle)
1B (Days 1 & 8, 28-day 120 mg 4.2% [3]
cycle)
2C (Days 1-7, 28-day 45 mg 22.2% [3]
cycle)

o Safety Profile: The most common treatment-related adverse events were hematological, particularly
thrombocytopenia and neutropenia, which are considered on-target effects of MDM2 inhibition due
to p53's role in the bone marrow. Tumor lysis syndrome was also observed in some patients with
hematologic malignancies [3].

Current Status and Future Directions

Siremadlin's clinical development is ongoing, with research exploring its potential in various cancers and

combination therapies.

¢ Ongoing Combination Trial: A platform study (NCT04097821) is currently recruiting myelofibrosis
patients to evaluate the safety and efficacy of Siremadlin in combination with Ruxolitinib, an
established JAK inhibitor [5]. This trial includes patients with Primary Myelofibrosis (PMF), Post-
Essential Thrombocythemia Myelofibrosis (PET-MF), and Post-Polycythemia Vera Myelofibrosis
(PPV-MF) [5].

¢ Future Research: The future clinical utility of Siremadlin will likely depend on identifying robust
biomarkers for patient selection (primarily TP53 status) and developing effective combination
regimens to broaden its efficacy and manage on-target toxicities [2] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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